molecular formula C4H5BrN2S B580960 4-Bromo-5-methylthiazol-2-amine CAS No. 1209167-05-4

4-Bromo-5-methylthiazol-2-amine

Cat. No. B580960
M. Wt: 193.062
InChI Key: KPTFKWPRFDQHJL-UHFFFAOYSA-N
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Description

4-Bromo-5-methylthiazol-2-amine is a chemical compound with the CAS Number: 1209167-05-4 . It has a molecular weight of 194.08 and its IUPAC name is 4-bromo-5-methyl-1H-1lambda3-thiazol-2-amine .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-methylthiazol-2-amine is 1S/C4H6BrN2S/c1-2-3(5)7-4(6)8-2/h8H,1H3,(H2,6,7) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-5-methylthiazol-2-amine is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis and Photophysical Properties : 5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, show significant photophysical properties. The synthesis involves direct Pd-catalyzed C–H arylations, bromination, and Pd-catalyzed Buchwald–Hartwig aminations. These thiazoles display luminescence depending on the substituents at the 2-position of the thiazole core (Murai et al., 2017).

  • Tautomerism of Thiazole Derivatives : The amine-imine tautomerism of esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids and 5-carbamic acids is influenced by the substituents of the 2-NHR1, 5-COR2, or 5-NHCOR2 groups (Hyengoyan et al., 2005).

  • Reactivity in Aminations : The reaction of isomeric 5-bromo-2-nitrothiazole with aliphatic amines results in unexpected rearrangement products, indicating a slow thermal isomerization (Lee et al., 1996).

  • Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : 4-Amino-5-bromo-2-substituted-aminopyrimidines, synthesized from 5-bromo-2,4-dichloro-6-methylpyrimidine, are used to form thiazolo[4,5-d] pyrimidine derivatives (Bakavoli et al., 2006).

  • Radical Polymerization : RuCl2(PPh3)2(triazol-5-ylidene) is used as a catalyst in the controlled radical polymerization of methyl methacrylate in the presence of primary or secondary amines (Melis & Verpoort, 2003).

  • Novel Pyridine-Based Derivatives Synthesis : A palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine is used to synthesize novel pyridine derivatives, with potential applications in chiral dopants for liquid crystals and biological activities (Ahmad et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-bromo-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-2-3(5)7-4(6)8-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTFKWPRFDQHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671898
Record name 4-Bromo-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylthiazol-2-amine

CAS RN

1209167-05-4
Record name 4-Bromo-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-methyl-1,3-thiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
DH Hackos, PJ Lupardus, T Grand, Y Chen, TM Wang… - Neuron, 2016 - cell.com
To enhance physiological function of NMDA receptors (NMDARs), we identified positive allosteric modulators (PAMs) of NMDARs with selectivity for GluN2A subunit-containing …
Number of citations: 150 www.cell.com

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